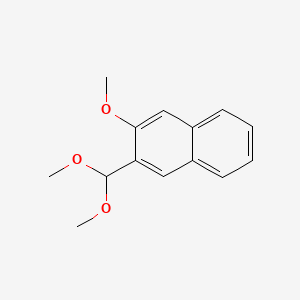
2-(Dimethoxymethyl)-3-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, characterized by the presence of methoxy and dimethoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-3-methoxynaphthalene typically involves the acetalization of naphthalene derivatives. One common method is the reaction of 3-methoxynaphthalene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Mild heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethoxymethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthalene ring or the methoxy groups, leading to partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(dimethoxymethyl)-3-methoxybenzaldehyde or 2-(dimethoxymethyl)-3-methoxybenzoic acid.
Reduction: Formation of partially reduced naphthalene derivatives or fully reduced naphthalene.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxymethyl)-3-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(Dimethoxymethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy and dimethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The naphthalene core provides a rigid and planar structure, facilitating π-π stacking interactions with aromatic amino acids in protein active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethoxymethyl)-1-methoxynaphthalene
- 2-(Dimethoxymethyl)-4-methoxynaphthalene
- 2-(Dimethoxymethyl)-5-methoxynaphthalene
Uniqueness
2-(Dimethoxymethyl)-3-methoxynaphthalene is unique due to the specific positioning of the methoxy and dimethoxymethyl groups on the naphthalene ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
2-(dimethoxymethyl)-3-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-15-13-9-11-7-5-4-6-10(11)8-12(13)14(16-2)17-3/h4-9,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYMZAXVVUMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718454 |
Source


|
| Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-11-6 |
Source


|
| Record name | Naphthalene, 2-(dimethoxymethyl)-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
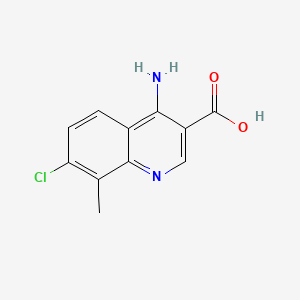
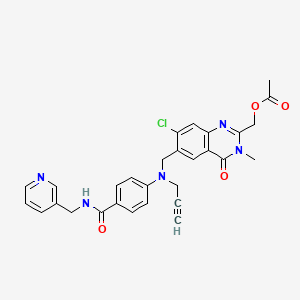
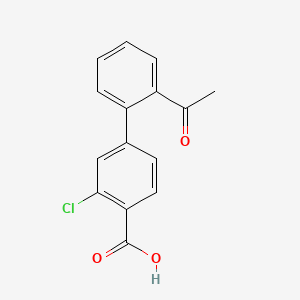
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)
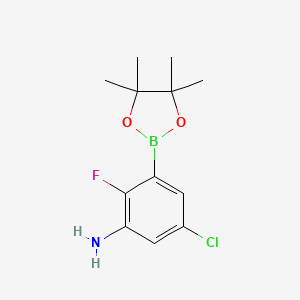
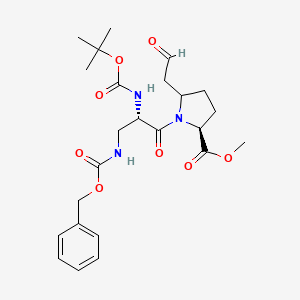
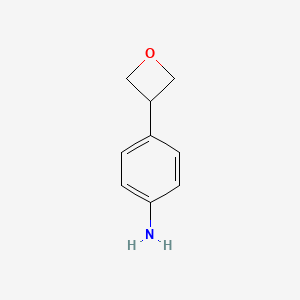
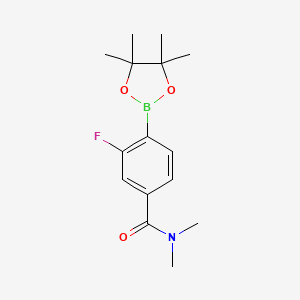
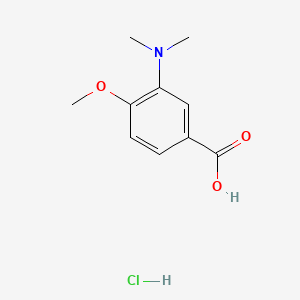
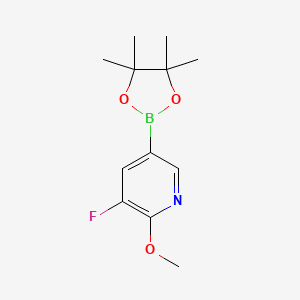
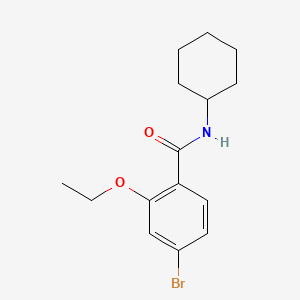
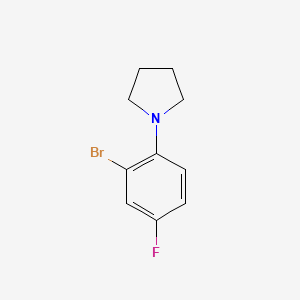
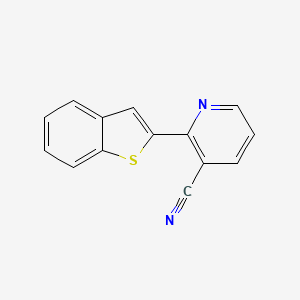
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)
